molecular formula C22H26N4O5S B2858011 N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide CAS No. 1169951-41-0

N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide

Cat. No. B2858011
CAS RN: 1169951-41-0
M. Wt: 458.53
InChI Key: NNVULTGUURXYBW-UHFFFAOYSA-N
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Description

“N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide” is a chemical compound with the molecular formula C22H26N4O5S . It has a molecular weight of 458.53 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.53 . Other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, is utilized to synthesize a new family of room temperature ionic liquids, which offer a green alternative to traditional volatile organic solvent-based electrolytes. These azepanium salts exhibit wide electrochemical windows, making them promising candidates for safer electrolytes in various applications. The synthesis involves reaction with 1-bromoalkanes or 1-bromoalkoxyalkanes, producing tertiary amines with good selectivity, followed by further quaternisation reactions (Belhocine et al., 2011).

Antiprotozoal Agents

A study on the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile showcased its strong DNA affinity and potent in vitro activity against T. b. rhodesiense and P. falciparum, indicating significant antiprotozoal potential. This compound also exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting its therapeutic promise against protozoal infections (Ismail et al., 2004).

Antibacterial Activity

The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles and their tested antibacterial activity demonstrate the potential of furan derivatives in developing new antimicrobial agents. These compounds provide a basis for further research into their mechanism of action and potential therapeutic applications (Aghekyan et al., 2020).

Cytotoxicity and Anticancer Potential

A study on the synthesis, characterization, and evaluation of the cytotoxic activity of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells introduces these compounds as potential candidates for anticancer therapy. Their structural features and anticancer activity warrant further investigation for therapeutic applications (Hassan et al., 2014).

Antimicrobial Activity

Research on thiophenyl pyrazoles and isoxazoles synthesized using 1,3-dipolar cycloaddition methodology demonstrates significant antimicrobial activity. This study suggests the potential of these compounds in addressing bacterial and fungal infections, highlighting the versatility of furan derivatives in medicinal chemistry (Sowmya et al., 2018).

properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-30-20-10-8-18(32(28,29)26-13-4-2-3-5-14-26)15-19(20)24-22(27)21-9-7-17(31-21)16-25-12-6-11-23-25/h6-12,15H,2-5,13-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVULTGUURXYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C3=CC=C(O3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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